N1-(5-chloro-2-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O4/c1-15-3-5-16(6-4-15)19(26-9-11-30-12-10-26)14-24-21(27)22(28)25-18-13-17(23)7-8-20(18)29-2/h3-8,13,19H,9-12,14H2,1-2H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFVXIULFDFDAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)OC)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-chloro-2-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. Common synthetic routes include:
Formation of the Core Structure: This involves the reaction of 5-chloro-2-methoxyaniline with oxalyl chloride to form the intermediate oxalamide.
Functional Group Introduction: The intermediate is then reacted with 2-morpholino-2-(p-tolyl)ethylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N1-(5-chloro-2-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N1-(5-chloro-2-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(5-chloro-2-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Compounds
The following table summarizes key structural analogs and their properties based on the evidence:
Structural and Functional Insights
- Aromatic Substituents: Chloro and Methoxy Groups: The 5-chloro-2-methoxyphenyl group in the target compound contrasts with 3-chloro-4-fluorophenyl (compound 28) and 3-chloro-4-methylphenyl (compound 29). Morpholino vs. Pyridine/Phenethyl: The morpholino group in the target compound may enhance solubility compared to pyridine (S336) or plain phenethyl (compounds 28/29), influencing pharmacokinetics .
- 16.099–16.101) act as umami agonists by binding to the T1R1/T1R3 receptor. Their safety margins exceed 500 million due to low exposure levels (0.0002 μg/kg bw/day) . Enzyme Inhibitors: Compounds 28 and 29 inhibit stearoyl-CoA desaturase (SCAD) via cytochrome P450 activation, suggesting the target compound’s morpholino group could confer distinct metabolic stability for similar applications .
- Safety and Regulatory Status: S336 and analogs have undergone rigorous evaluation by EFSA and JECFA, with NOELs established at 100 mg/kg bw/day. The absence of mutagenicity or carcinogenicity in these compounds supports the safety of structurally related oxalamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
